molecular formula C13H18INO B13952101 1-Benzyl-4-(iodomethyl)piperidin-3-ol

1-Benzyl-4-(iodomethyl)piperidin-3-ol

Cat. No.: B13952101
M. Wt: 331.19 g/mol
InChI Key: NMFPIQSNXSTFBH-UHFFFAOYSA-N
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Description

1-Benzyl-4-(iodomethyl)piperidin-3-ol is a substituted piperidine derivative characterized by a benzyl group at the 1-position, an iodomethyl group at the 4-position, and a hydroxyl group at the 3-position of the piperidine ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurotransmitter receptors, particularly acetylcholine receptors . Its synthesis typically involves reductive amination or alkylation steps, as evidenced by analogous piperidine derivatives discussed in the literature .

The iodomethyl substituent introduces unique reactivity, such as susceptibility to nucleophilic substitution, which differentiates it from hydroxymethyl or methyl derivatives. This property may influence its pharmacokinetic profile and binding interactions in biological systems .

Properties

Molecular Formula

C13H18INO

Molecular Weight

331.19 g/mol

IUPAC Name

1-benzyl-4-(iodomethyl)piperidin-3-ol

InChI

InChI=1S/C13H18INO/c14-8-12-6-7-15(10-13(12)16)9-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2

InChI Key

NMFPIQSNXSTFBH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1CI)O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Benzyl-4-(iodomethyl)piperidin-3-ol typically involves several steps. One common method includes the iodination of 1-benzylpiperidin-3-ol. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The process requires careful monitoring to ensure the desired product is obtained in high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and consistency .

Chemical Reactions Analysis

1-Benzyl-4-(iodomethyl)piperidin-3-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

1-Benzyl-4-(iodomethyl)piperidin-3-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(iodomethyl)piperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent-Driven Differences in Physicochemical Properties

The table below compares key physicochemical properties of 1-Benzyl-4-(iodomethyl)piperidin-3-ol with structurally related piperidine derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Reactivity/Solubility Notes
1-Benzyl-4-(iodomethyl)piperidin-3-ol 1-Benzyl, 4-iodomethyl, 3-OH ~307.15 (estimated) Iodine, hydroxyl High polarity due to iodine; moderate solubility in polar solvents
1-Benzyl-4-(hydroxymethyl)piperidin-4-ol 1-Benzyl, 4-hydroxymethyl, 4-OH ~235.31 Hydroxyl Higher water solubility; prone to hydrogen bonding
1-Benzyl-4-methylpiperidin-3-ol 1-Benzyl, 4-methyl, 3-OH ~205.29 Methyl, hydroxyl Lipophilic; enhanced membrane permeability
1-Benzyl-4-(N-Boc-amino)piperidine 1-Benzyl, 4-Boc-amino ~304.38 Boc-protected amine Stabilized amine; delayed hydrolysis under basic conditions

Key Observations :

  • Hydroxymethyl derivatives exhibit higher aqueous solubility due to additional hydroxyl groups, whereas methyl substituents favor lipophilicity .

Spectroscopic and Computational Insights

  • FT-IR and NMR : The iodomethyl group in 1-Benzyl-4-(iodomethyl)piperidin-3-ol is expected to produce distinct C-I stretching vibrations (~500 cm⁻¹) and deshielded proton signals in NMR due to iodine’s electronegativity .
  • HOMO-LUMO Analysis: Compared to 1-Benzyl-4-(N-Boc-amino)piperidine, the iodomethyl substituent likely lowers the HOMO-LUMO gap, increasing chemical reactivity .

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